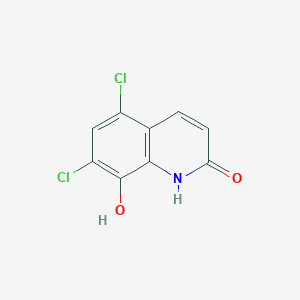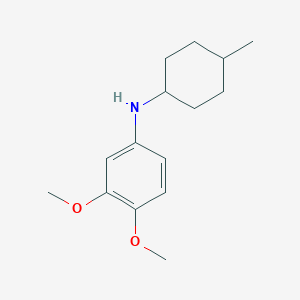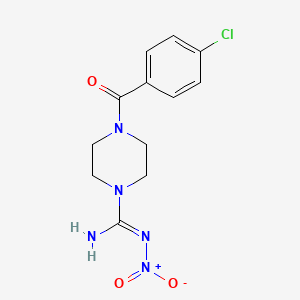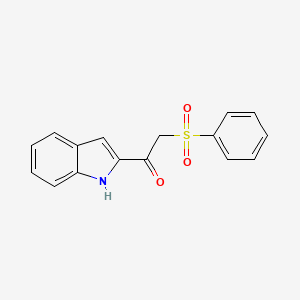
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide
Descripción general
Descripción
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide, also known as DBPPH, is a synthetic antioxidant compound that has gained attention in recent years due to its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide involves its ability to scavenge free radicals and inhibit lipid peroxidation. It acts as a hydrogen donor, effectively neutralizing free radicals and preventing them from causing oxidative damage to cells. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide also chelates metal ions, which can catalyze the production of free radicals in cells.
Biochemical and Physiological Effects
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide has been shown to have various biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, and modulating various signaling pathways. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in various disease conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide has several advantages for lab experiments, including its stability, solubility, and low toxicity. It is also relatively easy to synthesize and purify. However, one limitation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide is its limited water solubility, which can make it difficult to use in aqueous systems.
Direcciones Futuras
There are several future directions for research on 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide. One area of interest is its potential use in the development of new drugs for the treatment of various diseases. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide has also been investigated for its potential use in the development of new food preservatives. Further research is needed to explore the full potential of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide and its applications in various fields.
Conclusion
In conclusion, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide is a synthetic antioxidant compound that has gained attention in recent years due to its potential applications in various fields of research. Its synthesis method has been optimized to achieve a high yield of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide with good purity. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide has been widely studied for its antioxidant properties and potential applications in various fields, including the prevention and treatment of various diseases and food preservation. Further research is needed to explore the full potential of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide and its applications in various fields.
Aplicaciones Científicas De Investigación
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide has been widely studied for its antioxidant properties and potential applications in various fields. It has been shown to have protective effects against oxidative stress in cells, which is relevant to the prevention and treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide has also been investigated for its potential use in food preservation, as it can inhibit lipid oxidation and prolong the shelf life of food products.
Propiedades
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-1-phenylethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2/c1-17(19-11-9-8-10-12-19)26-27-22(28)14-13-18-15-20(24(2,3)4)23(29)21(16-18)25(5,6)7/h8-12,15-16,29H,13-14H2,1-7H3,(H,27,28)/b26-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQSDHXEHQEUPP-YZSQISJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[1-(4-methylphenyl)ethylidene]methanesulfonohydrazide](/img/structure/B3856767.png)
![2-methoxy-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B3856774.png)



![N'-[1-(4-fluorophenyl)ethylidene]-3-phenylpropanohydrazide](/img/structure/B3856790.png)


![3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856813.png)
![N-[4-(3-{2-[4-(acetylamino)benzylidene]hydrazino}-2-cyano-3-oxo-1-propen-1-yl)phenyl]acetamide](/img/structure/B3856815.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B3856826.png)
![2-{2-[1-(2-thienyl)ethylidene]hydrazino}benzoic acid](/img/structure/B3856836.png)
